2-tert-Butyl-2-chloro-3,3-dimethylbutanal
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Overview
Description
2-tert-Butyl-2-chloro-3,3-dimethylbutanal is a chemical compound with the molecular formula C10H19ClO. It is commonly referred to as tert-Butyl chloroacetate and is used in various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-chloro-3,3-dimethylbutanal typically involves the chlorination of 2-tert-Butyl-3,3-dimethylbutanal. The reaction is carried out under controlled conditions to ensure the selective chlorination of the compound. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-chloro-3,3-dimethylbutanal undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 2-tert-Butyl-2-hydroxy-3,3-dimethylbutanal, 2-tert-Butyl-2-amino-3,3-dimethylbutanal, and 2-tert-Butyl-2-alkoxy-3,3-dimethylbutanal.
Oxidation Reactions: The major product is 2-tert-Butyl-2-chloro-3,3-dimethylbutanoic acid.
Reduction Reactions: The major product is 2-tert-Butyl-2-chloro-3,3-dimethylbutanol.
Scientific Research Applications
2-tert-Butyl-2-chloro-3,3-dimethylbutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-chloro-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-tert-Butyl-2-chloro-3,3-dimethylbutanal can be compared with other similar compounds such as:
- tert-Butyl chloroacetate
- tert-Butyl bromoacetate
- tert-Butyl iodoacetate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the tert-butyl and chloro groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
2-tert-butyl-2-chloro-3,3-dimethylbutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKZHZUWOODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=O)(C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543393 |
Source
|
Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106661-47-6 |
Source
|
Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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